5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3,4,5-trimethoxyphenyl group.
Preparation Methods
The synthesis of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves the use of reagents such as trimethoxybenzene derivatives and coupling agents to attach the aromatic group to the thiazepane ring.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide include:
- 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 2-methyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
These compounds share structural similarities, such as the presence of the 3,4,5-trimethoxyphenyl group, but differ in the core ring structure and other substituents. The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-20-11-6-9(7-12(21-2)14(11)22-3)16-15(19)10-8-23-5-4-13(18)17-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYBFGMHCPMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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